2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide
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Overview
Description
N-(4-Methylphenyl)-N-[(pyridin-4-YL)methyl]acetamide , has the chemical formula C₉H₁₁NO with a molecular weight of approximately 149.19 g/mol . It falls under the class of acetamides and is commonly referred to by various synonyms, including p-Acetotoluidide , 4-Methylacetanilide , and N-Acetyl-p-toluidine .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method includes the reaction of 4-methylacetanilide p-Acetotoluidide ) with an appropriate reagent. The specific synthetic route may vary, but it typically proceeds through acylation or amidation reactions.
Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. a typical procedure might involve using an acylating agent (such as acetic anhydride) in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction occurs at an elevated temperature, followed by purification steps.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various chemical reactions, including:
Acylation: The amide group can react with acylating agents to form amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation).
Reduction: Reduction of the carbonyl group can yield secondary amines.
Acylation: Acetic anhydride, Lewis acids (e.g., AlCl₃), elevated temperature.
Substitution: Alkylating agents (e.g., alkyl halides), Lewis acids.
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction. For acylation, the product is the desired acetamide. Substitution reactions yield substituted derivatives, while reduction leads to secondary amines.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Chemistry: Researchers use it as a model compound for studying amide reactions.
Industry: It could be employed in the synthesis of other compounds or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While I don’t have information on directly similar compounds, researchers often compare it to related acetamides or sulfonamides. Its uniqueness lies in the combination of the methylphenyl group and the pyridine moiety.
Properties
Molecular Formula |
C21H20FN3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-2-6-19(7-3-16)25(29(27,28)20-8-4-18(22)5-9-20)15-21(26)24-14-17-10-12-23-13-11-17/h2-13H,14-15H2,1H3,(H,24,26) |
InChI Key |
OTWOQJZKVOQYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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